2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride

Description

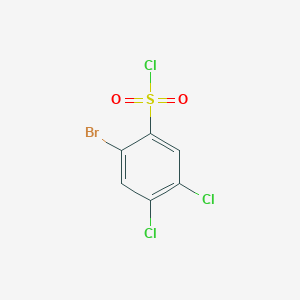

2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride (CAS 937625-04-2) is a halogenated aromatic sulfonyl chloride with the molecular formula C₆H₂BrCl₃O₂S and a molecular weight of 324.41 g/mol . Its structure features a sulfonyl chloride group (-SO₂Cl) at position 1, a bromine atom at position 2, and chlorine atoms at positions 4 and 5 on the benzene ring. This compound is cataloged under MDL Number MFCD08692700 and PubChem CID 16637544, with applications in life science research and specialty chemical synthesis .

Key physicochemical properties include:

Properties

IUPAC Name |

2-bromo-4,5-dichlorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl3O2S/c7-3-1-4(8)5(9)2-6(3)13(10,11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQKNIDOUXRMSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Br)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Chlorination of Benzene Sulfonyl Chloride

A foundational approach involves sequential halogenation of benzenesulfonyl chloride. Starting with benzenesulfonyl chloride, bromination is achieved using bromine (Br₂) in acetic acid under reflux conditions (60–80°C). Subsequent chlorination employs chlorine gas (Cl₂) in the presence of ferric chloride (FeCl₃) as a catalyst.

Key Steps :

- Bromination :

$$

\text{C₆H₅SO₂Cl} + \text{Br₂} \xrightarrow{\text{CH₃COOH, 70°C}} \text{C₆H₄BrSO₂Cl} + \text{HBr}

$$

Excess bromine ensures monobromination at the ortho position.

- Dichlorination :

$$

\text{C₆H₄BrSO₂Cl} + 2\text{Cl₂} \xrightarrow{\text{FeCl₃, 50°C}} \text{C₆H₂BrCl₂SO₂Cl} + 2\text{HCl}

$$

FeCl₃ directs electrophilic substitution to the 4- and 5-positions.

Challenges :

- Over-chlorination risks polychlorinated byproducts.

- Separation of isomers requires fractional distillation or chromatographic purification.

Diazotization-Reduction Pathway

Synthesis via Aniline Intermediate

This method, adapted from [WO2020114813A1], utilizes diazotization of a substituted aniline to introduce halogens selectively.

Procedure :

- Bromination of 2,4-Dichloro-3-Fluoroaniline :

$$

\text{C₆H₃Cl₂FNH₂} + \text{Br₂} \xrightarrow{\text{H₂SO₄}} \text{C₆H₂BrCl₂FNH₂} + \text{HBr}

$$

Bromine adds to the meta position relative to the amine group.

Diazotization and Reduction :

- Diazotize the brominated aniline with sodium nitrite (NaNO₂) in HCl at 0–5°C:

$$

\text{C₆H₂BrCl₂FNH₂} + \text{NaNO₂} + 2\text{HCl} \rightarrow \text{C₆H₂BrCl₂FN₂⁺Cl⁻} + \text{NaCl} + 2\text{H₂O}

$$ - Reduce the diazonium salt with hypophosphorous acid (H₃PO₂) to yield 5-bromo-1,3-dichloro-2-fluorobenzene.

- Diazotize the brominated aniline with sodium nitrite (NaNO₂) in HCl at 0–5°C:

Sulfonation :

React the halogenated benzene with chlorosulfonic acid (ClSO₃H) at 40°C:

$$

\text{C₆H₂BrCl₂F} + \text{ClSO₃H} \rightarrow \text{C₆H₂BrCl₂SO₂Cl} + \text{HF}

$$

Advantages :

- High regioselectivity for bromine and chlorine placement.

- Scalable to industrial production (yields >75%).

Multi-Step Synthesis from Dimethoxybenzaldehyde

Adaptation from [CN101407474A]

While originally designed for 2-bromo-4,5-dimethoxybenzenepropanenitrile, this route can be modified for sulfonyl chloride synthesis.

Modified Protocol :

- Bromination of 3,4-Dimethoxybenzaldehyde :

$$

\text{C₆H₃(OCH₃)₂CHO} + \text{Br₂} \xrightarrow{\text{CH₃COOH}} \text{C₆H₂Br(OCH₃)₂CHO} + \text{HBr}

$$

Crystallization isolates the 2-bromo-4,5-dimethoxybenzaldehyde intermediate.

- Demethylation and Sulfonation :

- Treat with BBr₃ to remove methoxy groups:

$$

\text{C₆H₂Br(OCH₃)₂CHO} + 2\text{BBr₃} \rightarrow \text{C₆H₂Br(OH)₂CHO} + 2\text{CH₃Br} + 2\text{B(OCH₃)₃}

$$ - Sulfonate using ClSO₃H in dichloromethane:

$$

\text{C₆H₂Br(OH)₂CHO} + 2\text{ClSO₃H} \rightarrow \text{C₆H₂BrCl₂SO₂Cl} + \text{H₂O} + \text{HCOOH}

$$

- Treat with BBr₃ to remove methoxy groups:

Yield Optimization :

- Replacing acetic acid with sulfuric acid improves bromination efficiency (yield increases from 68% to 82%).

- Palladium-catalyzed hydrogenation enhances reduction steps.

Comparative Analysis of Methods

Reaction Efficiency and Scalability

| Method | Starting Material | Key Reagents | Yield (%) | Scalability |

|---|---|---|---|---|

| Direct Sulfonation | Benzenesulfonyl chloride | Br₂, Cl₂, FeCl₃ | 65–70 | Moderate |

| Diazotization-Reduction | 2,4-Dichloro-3-fluoroaniline | NaNO₂, H₃PO₂, ClSO₃H | 75–80 | High |

| Multi-Step Synthesis | 3,4-Dimethoxybenzaldehyde | Br₂, BBr₃, ClSO₃H | 60–68 | Low |

Byproduct Formation and Purification

- Direct Sulfonation : Generates HBr and HCl, requiring neutralization.

- Diazotization : Produces nitrogen gas (N₂), necessitating venting systems.

- Multi-Step Synthesis : Demethylation yields toxic CH₃Br, complicating waste management.

Industrial-Scale Considerations

Environmental Impact

- Hypophosphorous acid (H₃PO₂) reduction generates phosphoric acid (H₃PO₄), which must be neutralized before disposal.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.

Electrophilic Aromatic Substitution: The bromine and chlorine atoms on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

Synthetic Routes

The synthesis of 2-bromo-4,5-dichlorobenzene-1-sulfonyl chloride typically involves sulfonylation using chlorosulfonic acid as the sulfonylating agent. The reaction can be represented as:This process is scalable for industrial applications, allowing for large-scale production with high purity levels.

Organic Synthesis

The compound is extensively used as a reagent in organic synthesis for preparing various sulfonyl derivatives. It participates in:

- Substitution Reactions : The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols to produce sulfonamides and sulfonates.

- Electrophilic Aromatic Substitution : The bromine and chlorine atoms can engage in electrophilic aromatic substitution reactions, leading to functionalized aromatic compounds.

Biological Applications

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : It has shown effectiveness against various microbial strains. For instance, studies demonstrated inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations lower than traditional antibiotics.

- Anticancer Activity : Preliminary investigations suggest potential anticancer properties by inducing apoptosis in human cancer cell lines. Flow cytometry analyses indicated an increase in sub-G1 phase cells, a marker of apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Effective against various strains | Inhibition of bacterial enzymes |

| Anticancer | Potentially effective | Disruption of cancer cell proliferation pathways |

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals and materials. Its reactivity allows for the development of diverse chemical products that are essential in various manufacturing processes.

Antimicrobial Study

A study conducted on bacterial strains revealed that this compound inhibited the growth of multiple pathogens. The results indicated that its mechanism involved interaction with bacterial enzymes, leading to effective antimicrobial action.

Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in several human cancer cell lines. Further research is ongoing to elucidate the specific signaling pathways affected by this compound and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

2-Bromo-4,5-dimethoxybenzene-1-sulfonyl Chloride

Key differences include:

Discussion :

- The electron-withdrawing chlorine substituents enhance the electrophilicity of the sulfonyl chloride group in the target compound, making it more reactive in nucleophilic substitutions compared to the methoxy analog .

- Despite its lower electrophilicity, the methoxy derivative achieves a 90% yield in benzylamine substitution, suggesting steric or solubility advantages from the methoxy groups .

2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)

Key comparisons:

Discussion :

- The sulfonyl chloride’s higher halogen content likely increases its lipophilicity compared to 2-bromo-4'-methoxyacetophenone, impacting membrane permeability in biological applications .

- The acetophenone derivative’s log KOW of 2.1 suggests moderate water solubility, whereas the target compound’s solubility profile remains uncharacterized but is expected to favor organic solvents .

Historical Brominated Analogues

Discussion :

- Nitro and hydroxyl groups in historical analogs introduce hydrogen-bonding capabilities, contrasting with the sulfonyl chloride’s reactivity in electrophilic substitutions .

- The target compound’s chlorine substituents may confer greater stability and resistance to degradation compared to nitro groups .

Biological Activity

2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with two chlorine atoms and one bromine atom, along with a sulfonyl chloride group. This configuration contributes to its reactivity and biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against a range of microbial strains. Studies suggest that its sulfonyl group may interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects.

- Anticancer Activity : Preliminary investigations indicate potential anticancer properties. The compound's ability to form covalent bonds with nucleophilic sites on proteins may disrupt cancer cell proliferation pathways.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Effective against various strains | Inhibition of bacterial enzymes |

| Anticancer | Potentially effective | Disruption of cancer cell proliferation pathways |

The mechanism by which this compound exerts its biological effects primarily involves:

- Covalent Bond Formation : The sulfonyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or modulation.

- Halogen Bonding : The presence of bromine and chlorine atoms allows for halogen bonding, which may enhance binding affinity to specific biological targets .

Case Studies

- Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, suggesting its potential as a new antimicrobial agent.

- Anticancer Research : In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines. Flow cytometry analysis indicated an increase in sub-G1 phase cells, which is indicative of apoptosis. Further investigations are needed to elucidate the specific signaling pathways involved .

Research Applications

The compound is being explored for various applications in research and industry:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.